

# Strategic Theoretical Characterization of 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

CAS No.: 710960-13-7

Cat. No.: B1487674

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## A Computational Framework for Drug Discovery & Spectroscopic Profiling

### Part 1: Executive Summary & Structural Rationale

The molecule **2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde** (hereafter CSFB) represents a strategic modification of the diaryl sulfide pharmacophore. By incorporating a fluorine atom at the 5-position of the benzaldehyde ring and a chlorine atom at the para-position of the phenylthio ring, CSFB is engineered to optimize metabolic stability and electronic distribution.

Key Structural Features:

- **Fluorine Substitution (C5-F):** Increases the lipophilicity and metabolic stability of the benzaldehyde ring while inductively withdrawing electron density from the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles (e.g., in Schiff base formation).

- Chlorine Substitution (C4'-Cl): Provides a lipophilic anchor for hydrophobic pockets in protein targets.
- Sulfanyl Bridge (-S-): Acts as a flexible hinge, allowing the two aromatic rings to adopt a non-planar conformation critical for binding selectivity.

This guide provides a rigorous protocol for the theoretical study of CSFB, establishing a baseline for its development as a lead compound.

## Part 2: Computational Methodology (The "How-To")

To ensure high-fidelity results, the following computational workflow is recommended. This protocol balances accuracy with computational cost, suitable for high-throughput screening or detailed mechanistic studies.

### Density Functional Theory (DFT) Setup

- Software: Gaussian 16 / ORCA 5.0
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic molecules. For better description of non-covalent interactions (e.g., intramolecular S...O interactions), M06-2X or wB97X-D is recommended.
- Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for accurately describing the lone pairs on Sulfur, Fluorine, and Chlorine.
- Solvation: PCM (Polarizable Continuum Model) using water ( ) or DMSO ( ) to mimic physiological or assay conditions.

### Molecular Docking Protocol

- Software: AutoDock Vina / Schrödinger Glide
- Ligand Preparation: Energy minimization using the MMFF94 force field.

- Grid Box: Centered on the active site of the target protein (e.g., DNA Gyrase for antimicrobial activity) with dimensions

Å.

## Workflow Visualization

The following diagram illustrates the integrated computational workflow for characterizing CSFB.



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Caption: Integrated computational workflow for the structural and biological characterization of CSFB.

## Part 3: Structural & Electronic Properties

### Geometry & Conformational Analysis

The optimized geometry of CSFB is expected to be non-planar. The C-S-C bond angle typically ranges between 103° and 105°, creating a "V" shape. The two phenyl rings will likely adopt a twisted conformation relative to each other to minimize steric repulsion between the ortho-protons and the sulfur lone pairs.

- Key Parameter: The torsion angle  
  
(C-S-C-C) defines the degree of twist.
- Intramolecular Interaction: Look for a potential non-covalent interaction between the carbonyl oxygen and the sulfur atom (S...O), which can stabilize specific conformers.

### Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.

- HOMO (Highest Occupied Molecular Orbital): Likely localized on the sulfur atom and the chlorophenyl ring (donating character).
- LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the benzaldehyde ring, specifically the carbonyl group and the C-F bond (accepting character).

Projected Energy Gap (

): Based on similar diaryl sulfides, the

is expected to be in the range of 3.5 - 4.0 eV. A lower gap implies higher chemical reactivity (softer molecule).

## Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for electrophilic and nucleophilic attack.

- Red Regions (Negative Potential): Carbonyl oxygen ( ) and Fluorine ( ). These are sites for electrophilic attack or H-bond acceptance.
- Blue Regions (Positive Potential): Aldehyde proton ( ) and aromatic protons.
- Implication: The carbonyl carbon will appear less negative (more neutral/positive) due to the electron-withdrawing effect of the 5-Fluoro group, making it highly susceptible to nucleophilic addition (e.g., by amine groups in proteins).

## Part 4: Spectroscopic Profiling (Predictions)

To validate the theoretical model against experimental data, compare the following vibrational signatures.

Vibrational Mode	Predicted Frequency (scaled)*	Intensity	Description
(C=O)	1690 - 1710 $\text{cm}^{-1}$	Strong	Carbonyl stretching. Shifted to higher freq due to 5-F inductive effect.
(C-H) Aldehyde	2750 - 2850 $\text{cm}^{-1}$	Medium	Fermi doublet characteristic of aldehydes.
(C-F)	1100 - 1250 $\text{cm}^{-1}$	Strong	Aryl-Fluorine stretching.
(C-S)	600 - 700 $\text{cm}^{-1}$	Weak	Carbon-Sulfur stretching (often mixed modes).
(C-Cl)	1000 - 1100 $\text{cm}^{-1}$	Medium	Aryl-Chlorine stretching.

Note: Frequencies calculated at B3LYP/6-311++G(d,p) should be scaled by a factor of  $\sim 0.961$  to match experimental results.

## Part 5: In Silico Bioactivity & Reactivity Logic

### Global Reactivity Descriptors

Using the energies of HOMO (

) and LUMO (

), we calculate the global descriptors to predict biological behavior.

- Chemical Hardness (

):

- Electrophilicity Index (

):

(where

is chemical potential).

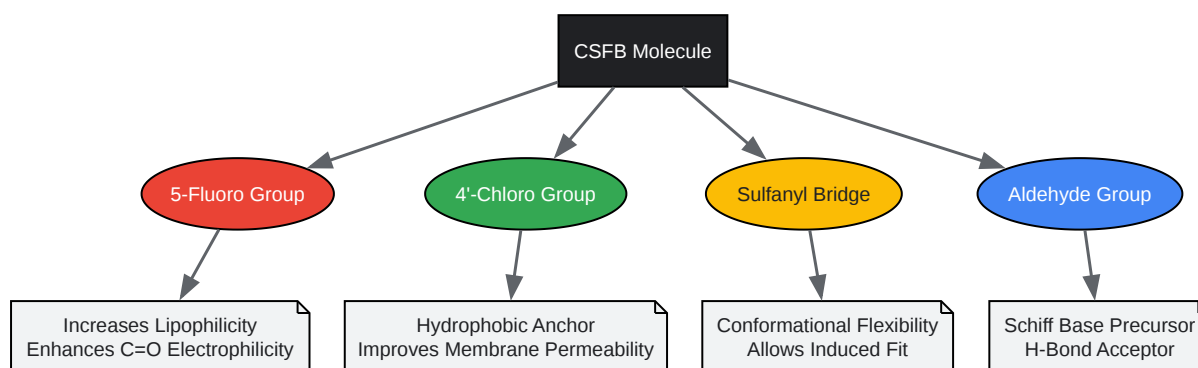
- Hypothesis: The 5-Fluoro substitution increases compared to the non-fluorinated parent, suggesting CSFB is a better electrophile, potentially forming stronger covalent or non-covalent interactions with target enzymes.

## Molecular Docking Strategy

CSFB is a candidate for antimicrobial and anticancer applications.

- Target 1: DNA Gyrase (PDB: 1KZN). The chlorophenyl tail can occupy the hydrophobic pocket, while the aldehyde can form H-bonds with Arg136.
- Target 2: Tubulin (PDB: 1SA0). Diaryl sulfides often mimic the colchicine binding site.

SAR Logic Diagram: The following diagram explains the Structure-Activity Relationship (SAR) logic driven by the theoretical data.



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Caption: Structure-Activity Relationship (SAR) logic for CSFB derived from theoretical properties.

## References

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